molecular formula C19H20N4O5S B2977542 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 896372-26-2

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide

Cat. No.: B2977542
CAS No.: 896372-26-2
M. Wt: 416.45
InChI Key: GEWGBYPKIOSVEW-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide is a complex organic compound that features a quinazolinone core linked to a sulfonamide group via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Propanamide Chain: The quinazolinone intermediate is then reacted with a suitable propanoyl chloride in the presence of a base such as triethylamine to form the propanamide linkage.

    Introduction of the Sulfonamide Group: The final step involves the reaction of the intermediate with 4-sulfamoylphenethylamine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted amides or sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The quinazolinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide is investigated for its potential therapeutic effects, particularly in the treatment of cancer and bacterial infections. Its ability to inhibit specific enzymes or receptors is of significant interest.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The sulfonamide group enhances its binding affinity and specificity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core but lack the sulfonamide group.

    Sulfonamide Derivatives: Compounds such as sulfamethoxazole contain the sulfonamide group but differ in the rest of the structure.

Uniqueness

What sets 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide apart is the combination of the quinazolinone and sulfonamide functionalities, which confer unique biological and chemical properties. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c20-29(27,28)14-7-5-13(6-8-14)9-11-21-17(24)10-12-23-18(25)15-3-1-2-4-16(15)22-19(23)26/h1-8H,9-12H2,(H,21,24)(H,22,26)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWGBYPKIOSVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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